Quinhydrone

Description

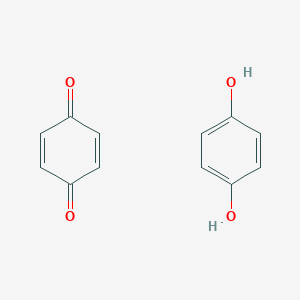

structure

Properties

IUPAC Name |

benzene-1,4-diol;cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2.C6H4O2/c2*7-5-1-2-6(8)4-3-5/h1-4,7-8H;1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJXVNRFAQSMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=O.C1=CC(=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059337 | |

| Record name | Quinhydrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green solid with a metallic luster; [Merck Index] Dark green crystalline powder; [Acros Organics MSDS] | |

| Record name | Quinhydrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Quinhydrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-34-3 | |

| Record name | Quinhydrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinhydrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinhydrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, compd. with 1,4-benzenediol (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinhydrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinhydrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINHYDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4A66LQ3QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Quinhydrone Electrode: A Technical Guide to its Principles and Application in pH Measurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quinhydrone electrode, a historically significant tool for the potentiometric determination of hydrogen ion concentration (pH). While largely supplanted by the glass electrode for routine measurements, the this compound electrode's simplicity, rapid response, and unique principles offer valuable insights into electrochemical pH sensing. This document details its core principles, quantitative characteristics, and a comprehensive experimental protocol for its use.

Core Principle: A Redox System Coupled to Hydrogen Ion Activity

The this compound electrode is a type of redox electrode used to measure the pH of a solution.[1] Its operation hinges on the reversible redox reaction between p-benzoquinone (quinone) and hydroquinone, which is directly dependent on the hydrogen ion concentration in the surrounding electrolyte.[2][3]

The electrode itself consists of an inert platinum wire or foil immersed in the test solution, which is saturated with this compound.[1] this compound is a sparingly soluble, equimolar (1:1) charge-transfer complex of quinone (Q) and hydroquinone (H₂Q). When dissolved in an aqueous solution, it dissociates to provide equal activities of its two constituent components.

The fundamental half-reaction at the platinum surface is:

C₆H₄O₂ (Q) + 2H⁺ + 2e⁻ ⇌ C₆H₄(OH)₂ (H₂Q)

The potential of the platinum electrode is governed by the Nernst equation for this equilibrium:

E = E° + (RT / 2F) ln ([Q][H⁺]²) / [H₂Q]

Where:

-

E is the electrode potential.

-

E° is the standard electrode potential of the this compound electrode.

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

-

F is the Faraday constant.

-

[Q] , [H⁺] , and [H₂Q] represent the activities of quinone, hydrogen ions, and hydroquinone, respectively.

Since the solution is saturated with this compound, the activities of quinone and hydroquinone are considered equal ([Q] = [H₂Q]). This simplifies the Nernst equation to:

E = E° + (RT / F) ln [H⁺]

Recognizing that pH = -log₁₀[H⁺], and converting the natural logarithm to a base-10 logarithm, the equation at 25°C (298.15 K) becomes:

E = E° - 0.0591 pH

This direct linear relationship between the electrode potential and the pH of the solution is the cornerstone of the this compound electrode's function as a pH indicator.

Quantitative Data

The following tables summarize the key quantitative parameters of the this compound electrode.

| Parameter | Value | Reference(s) |

| Standard Electrode Potential (E°) at 25°C | ~ +0.699 V vs. SHE | |

| Temperature Dependence of E° | E° (V) = 0.718 - 0.00074 * t (°C) | |

| Operational pH Range | 1 to 8 | |

| Accuracy | ±0.02 pH units (under ideal conditions) | |

| Response Time | Typically within 1-2 minutes |

Table 1: Key Performance Parameters of the this compound Electrode.

| Temperature (°C) | Temperature (K) | E° (V) vs. SHE |

| 20 | 293.15 | 0.7032 |

| 25 | 298.15 | 0.6995 |

| 30 | 303.15 | 0.6958 |

Table 2: Temperature Dependence of the Standard Electrode Potential (E°) of the this compound Electrode.

Visualizing the Principle and Workflow

The following diagrams, generated using the DOT language, illustrate the core concepts and experimental workflow.

Caption: The operational principle of the this compound electrode.

Caption: Workflow for pH determination using the this compound electrode.

Experimental Protocol

This section provides a detailed methodology for the determination of pH using a this compound electrode in conjunction with a saturated calomel electrode (SCE) as the reference.

Materials and Reagents

-

Platinum wire or foil electrode

-

Saturated Calomel Electrode (SCE)

-

High-impedance potentiometer or pH meter with a millivolt scale

-

Magnetic stirrer and stir bars

-

Beakers

-

This compound powder

-

Standard pH buffer solutions (e.g., pH 4.01 and 7.00)

-

Deionized water

-

Cleaning solution for platinum electrode (e.g., chromic acid or 10% nitric acid, handle with extreme care and appropriate personal protective equipment)

Electrode Preparation

A clean platinum surface is critical for accurate and reproducible measurements.

-

Initial Cleaning: Immerse the platinum electrode in a cleaning solution, such as chromic acid or 10% nitric acid, for a few minutes. For more persistent contaminants, soaking for 2-3 hours may be necessary.

-

Rinsing: Thoroughly rinse the electrode with deionized water to remove all traces of the cleaning solution.

-

Final Rinse: Perform a final rinse with a portion of the solution to be measured before immersion.

Preparation of this compound-Saturated Solutions

-

Buffer Saturation: For calibration, add approximately 0.5 to 1.0 g of this compound powder per 100 mL of each standard buffer solution (e.g., pH 4.01 and 7.00).

-

Sample Saturation: Similarly, add 0.5 to 1.0 g of this compound powder per 100 mL of the unknown sample solution.

-

Equilibration: Stir the solutions gently for 5-10 minutes to ensure saturation. A small amount of undissolved solid should remain to confirm that the solution is saturated.

Calibration Procedure

-

Cell Assembly (Buffer 1): Place a beaker containing the this compound-saturated pH 4.01 buffer on a magnetic stirrer. Immerse the cleaned platinum electrode and the SCE into the solution. Ensure the tips of both electrodes are submerged.

-

EMF Measurement (Buffer 1): Connect the electrodes to the potentiometer (Pt electrode to the positive terminal, SCE to the negative). Allow the potential reading (in millivolts) to stabilize and record the value.

-

Rinsing: Remove the electrodes from the buffer, rinse them thoroughly with deionized water, and gently blot dry with a lint-free tissue.

-

Cell Assembly (Buffer 2): Repeat step 1 with the this compound-saturated pH 7.00 buffer.

-

EMF Measurement (Buffer 2): Repeat step 2 for the second buffer.

-

Calibration Curve: Plot a graph of the measured EMF (y-axis) against the known pH of the standard buffers (x-axis). This should yield a straight line.

Sample Measurement

-

Cell Assembly (Sample): Place the beaker containing the this compound-saturated unknown sample on the magnetic stirrer. Immerse the rinsed and dried platinum electrode and SCE into the solution.

-

EMF Measurement (Sample): Connect the electrodes to the potentiometer and allow the potential to stabilize. Record the stable EMF value.

-

pH Determination: Using the equation of the line from the calibration curve, or by interpolating on the graph, determine the pH of the unknown sample from its measured EMF.

Alternatively, the pH can be calculated directly if the standard potential of the this compound electrode and the potential of the reference electrode are known precisely at the measurement temperature. The cell can be represented as:

Hg | Hg₂Cl₂(s), KCl(sat) || H⁺(unknown), Q, H₂Q | Pt

The EMF of the cell (E_cell) is given by:

E_cell = E_this compound - E_calomel

At 25°C:

E_cell = (0.6998 - 0.0591 * pH) - 0.2422

pH = (0.4576 - E_cell) / 0.0591

Limitations and Considerations

Despite its advantages in simplicity and speed, the this compound electrode has several limitations:

-

pH Range: It is not reliable in solutions with a pH greater than 8. In alkaline media, hydroquinone, being a weak acid, starts to dissociate and is also susceptible to atmospheric oxidation, which alters the 1:1 ratio of quinone to hydroquinone.

-

Interfering Substances: The presence of strong oxidizing or reducing agents in the solution will interfere with the quinone-hydroquinone equilibrium, leading to erroneous potential readings.

-

Salt Error: In solutions of high ionic strength, the activity coefficients of quinone and hydroquinone may not be equal, introducing a "salt error."

-

Temperature Sensitivity: The standard potential of the electrode is temperature-dependent, requiring careful temperature control or compensation.

References

A Technical Guide to the Laboratory Synthesis and Preparation of Quinhydrone Crystals

This whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and preparation of quinhydrone crystals for laboratory applications. This compound is a charge-transfer complex formed from a 1:1 molar ratio of p-benzoquinone and hydroquinone.[1][2] It manifests as dark green crystals with a metallic luster, which appear reddish-brown when viewed with transmitted light.[3] While stable in its solid, crystalline state, it tends to dissociate in solution.[2] Its primary laboratory application is in the construction of the this compound electrode for the potentiometric determination of pH.[1]

This document details several reliable methods for its synthesis, presents quantitative data in a comparative format, and provides detailed experimental protocols and workflow visualizations.

Quantitative Data Summary

The selection of a synthesis method often depends on the desired yield, purity, available starting materials, and equipment. The following table summarizes the quantitative aspects of common laboratory-scale synthesis methods for this compound.

| Synthesis Method | Typical Yield (%) | Typical Purity (%) | Key Characteristics |

| Oxidation of Hydroquinone | 60 - 92% | >90% | A common and effective method; yield depends on the oxidizing agent used. |

| Equimolar Mixing | 75 - 85% | 90 - 95% | Simple and direct, requires both hydroquinone and p-benzoquinone as starting materials. |

| Mechanochemical Grinding | 80 - 88% | 85 - 90% | A solvent-free, environmentally friendly approach. |

| Electrochemical Synthesis | 90 - 95% | >99% | Produces high-purity this compound, ideal for sensitive applications like sensor fabrication. |

Core Synthesis Pathways

This compound is fundamentally a molecular complex. Its formation relies on the co-crystallization of its two constituent components, hydroquinone (the electron donor) and p-benzoquinone (the electron acceptor), stabilized by hydrogen bonding and π-π stacking interactions in the crystal lattice. The primary synthetic routes either generate one component in the presence of the other or combine them directly.

Caption: Logical relationship in the synthesis of this compound via oxidation.

Experimental Protocols & Workflows

Below are detailed methodologies for the most common and accessible laboratory synthesis techniques.

Protocol 1: Synthesis by Oxidation of Hydroquinone with Ferric Alum

This method is a classic and reliable procedure that generates p-benzoquinone in situ, which then immediately complexes with the excess hydroquinone present to form this compound.

Methodology:

-

Prepare Ferric Alum Solution: In a 250 mL beaker, dissolve 60 g of ferric ammonium sulfate (ferric alum) in approximately 100 mL of deionized water. Gently warm the mixture to about 60°C to ensure complete dissolution.

-

Prepare Hydroquinone Solution: In a separate 150 mL beaker, dissolve 5 g of hydroquinone in 60 mL of warm deionized water.

-

Initiate Reaction: While the hydroquinone solution is still warm, pour the ferric alum solution into it. Stir the mixture.

-

Precipitation and Cooling: this compound will begin to precipitate almost immediately as fine, dark green, needle-like crystals. Place the reaction beaker in an ice bath to cool thoroughly and maximize crystal formation.

-

Isolation: Collect the crystals by suction filtration using a Büchner funnel.

-

Purification: Recrystallize the crude product from a minimum amount of hot deionized water.

-

Drying: Dry the purified crystals on filter paper or in a desiccator. The final product should be stored protected from light.

Caption: Experimental workflow for this compound synthesis via oxidation.

Protocol 2: Synthesis by Equimolar Mixing

This is the most direct method if both high-purity hydroquinone and p-benzoquinone are available. It involves dissolving the two components in a suitable solvent and allowing them to co-crystallize.

Methodology:

-

Molar Calculation: Calculate the equimolar amounts of hydroquinone (molar mass: 110.11 g/mol ) and p-benzoquinone (molar mass: 108.09 g/mol ). For example, use 1.10 g of hydroquinone and 1.08 g of p-benzoquinone.

-

Dissolution: Gently warm a suitable solvent such as ethanol, acetone, or hot water. Dissolve the hydroquinone and p-benzoquinone separately in minimum amounts of the warm solvent.

-

Mixing and Crystallization: Combine the two solutions. The characteristic dark green color of the this compound complex should form immediately.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process. Slow cooling can yield higher purity crystals.

-

Isolation and Drying: Collect the crystals by suction filtration, wash with a small amount of cold solvent, and dry thoroughly.

Caption: Experimental workflow for this compound synthesis via equimolar mixing.

Protocol 3: Mechanochemical Synthesis (Solvent-Free)

This method is an environmentally friendly alternative that involves the direct grinding of the solid reactants.

Methodology:

-

Molar Calculation: Weigh out equimolar amounts of solid hydroquinone and p-benzoquinone.

-

Grinding: Place the two solids together in a mortar.

-

Reaction: Grind the mixture vigorously with a pestle. The reaction is typically accompanied by a distinct color change as the white/yellow powders transform into the dark green this compound complex.

-

Completion: Continue grinding until the mixture is homogeneous in color. The reaction is generally complete within minutes.

-

Purity Check: The resulting powder can be used directly for many applications or can be further purified by recrystallization as described in Protocol 1 if higher purity is required. The purity of the product is typically between 85-90%.

References

An In-depth Technical Guide to the Chemical Composition and Structure of Quinhydrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinhydrone is a fascinating molecular complex that has intrigued chemists for over a century. It is a charge-transfer complex formed from the 1:1 association of p-benzoquinone and hydroquinone.[1][2] This dark green, crystalline solid with a metallic luster serves as a classic example of non-covalent interactions, specifically hydrogen bonding and π-π stacking, which dictate its unique structure and properties.[3] Its electrochemical behavior has historically been exploited in the construction of the this compound electrode for pH measurements.[2] In recent years, the fundamental principles underlying its formation and stability continue to be of interest in supramolecular chemistry and materials science, with potential applications in areas such as organic electronics and drug delivery. This guide provides a comprehensive technical overview of the chemical composition, structure, and key experimental protocols related to this compound.

Chemical Composition and Structure

This compound is not a distinct chemical compound in the traditional sense, but rather a molecular complex, or cocrystal, with the molecular formula C₁₂H₁₀O₄.[4] It is formed through the co-crystallization of equimolar amounts of hydroquinone, an electron-donating molecule, and p-benzoquinone, an electron-accepting molecule.

The stability of the this compound complex arises from a combination of intermolecular forces. Hydrogen bonds form between the hydroxyl groups of hydroquinone and the carbonyl groups of p-benzoquinone. Additionally, charge-transfer interactions occur between the electron-rich aromatic ring of hydroquinone (the donor) and the electron-deficient ring of p-benzoquinone (the acceptor). This charge-transfer phenomenon involves the partial transfer of electron density from the Highest Occupied Molecular Orbital (HOMO) of hydroquinone to the Lowest Unoccupied Molecular Orbital (LUMO) of p-benzoquinone, resulting in the characteristic dark color of the complex.

Crystallographic Data

The precise arrangement of the hydroquinone and p-benzoquinone molecules in the solid state has been elucidated by X-ray crystallography. The molecules are arranged in alternating stacks, with the aromatic rings parallel to each other, facilitating the π-π interactions crucial for the charge-transfer process.

Table 1: Key Crystallographic Parameters for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.73 |

| b (Å) | 6.02 |

| c (Å) | 11.75 |

| β (°) | 108.5 |

| Z | 2 |

Note: The crystallographic data presented here is a representative example. Minor variations may exist in the literature.

Table 2: Selected Bond Lengths and Angles in this compound

| Bond | Length (Å) | Angle | Degrees (°) |

| C=O (Benzoquinone) | 1.23 | O-C-C (Benzoquinone) | 121.5 |

| C-C (Benzoquinone ring avg.) | 1.47 | C-C-C (Benzoquinone ring avg.) | 119.9 |

| C-O (Hydroquinone) | 1.37 | C-C-O (Hydroquinone) | 118.5 |

| C-C (Hydroquinone ring avg.) | 1.39 | C-C-C (Hydroquinone ring avg.) | 120.0 |

| O-H···O (Hydrogen Bond) | 2.72 |

Note: These are averaged or representative values. Specific bond lengths and angles can be found in detailed crystallographic reports.

Experimental Protocols

Synthesis of this compound

The preparation of this compound is a straightforward process that can be readily performed in a laboratory setting.

Materials:

-

Hydroquinone

-

p-Benzoquinone

-

Ethanol (or a suitable solvent)

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Ice bath

Procedure:

-

Prepare separate saturated solutions of hydroquinone and p-benzoquinone in ethanol at room temperature.

-

Mix the two solutions in equimolar amounts.

-

Stir the mixture gently. The formation of a dark green precipitate of this compound should be observed almost immediately.

-

To maximize precipitation, cool the mixture in an ice bath for approximately 30 minutes.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the crystals in a desiccator.

Characterization Techniques

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound.

Methodology:

-

Crystal Growth: Grow a single crystal of this compound suitable for diffraction, typically by slow evaporation of a saturated solution.

-

Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined and refined to generate a precise molecular model.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the presence of the key functional groups and intermolecular interactions in this compound.

Table 3: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3250 (broad) | O-H stretching (hydrogen-bonded) |

| ~1630 (strong) | C=O stretching (benzoquinone) |

| ~1590, ~1490 | C=C aromatic ring stretching |

| ~1200 | C-O stretching (hydroquinone) |

Note: Peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize this compound in solution, although the complex may partially dissociate. The spectra will show signals corresponding to both the hydroquinone and p-benzoquinone moieties.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~9.1 | -OH (Hydroquinone) |

| ¹H | ~6.7 | Aromatic CH (Hydroquinone) |

| ¹H | ~6.8 | Aromatic CH (Benzoquinone) |

| ¹³C | ~187 | C=O (Benzoquinone) |

| ¹³C | ~149 | C-OH (Hydroquinone) |

| ¹³C | ~137 | CH (Benzoquinone) |

| ¹³C | ~116 | CH (Hydroquinone) |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Visualizations

Conclusion

This compound remains a cornerstone in the study of intermolecular interactions and charge-transfer phenomena. Its well-defined 1:1 stoichiometry and the interplay of hydrogen bonding and π-π stacking provide a valuable model system for researchers in physical organic chemistry, materials science, and drug development. The experimental protocols for its synthesis and characterization are robust and accessible, allowing for further investigation into its properties and potential applications. A thorough understanding of its chemical composition and structure is paramount for harnessing its unique characteristics in the design of novel functional materials and systems.

References

The Quinhydrone Electrode: A Deep Dive into its Redox Indicator Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the mechanism of quinhydrone as a redox indicator, a cornerstone of electrochemical analysis for nearly four decades. While largely supplanted by the glass electrode, its principles remain fundamental to understanding redox-based sensing. This document will delve into the core electrochemical reactions, quantitative data, experimental protocols, and the logical pathways governing its function.

Core Principles of the this compound Electrode

The this compound electrode is a type of redox electrode used for the potentiometric measurement of pH.[1] Its operation hinges on the reversible redox reaction of its two principal components: p-benzoquinone (quinone) and hydroquinone. This compound itself is a sparingly soluble, equimolar charge-transfer complex of these two molecules.[1][2] When dissolved in an aqueous solution, it establishes an equilibrium between the oxidized form (quinone) and the reduced form (hydroquinone).

The half-reaction at the heart of the this compound electrode is:

C₆H₄O₂ (quinone) + 2H⁺ + 2e⁻ ⇌ C₆H₆O₂ (hydroquinone) [1][3]

An inert metallic electrode, typically platinum, is immersed in the solution to be analyzed, which has been saturated with this compound. This platinum electrode provides a surface for the electron transfer to occur but does not participate in the reaction itself. The potential of this electrode is directly dependent on the hydrogen ion activity (pH) of the solution, as dictated by the Nernst equation.

The Nernst Equation and pH Dependence

The potential of the this compound electrode (E) is described by the Nernst equation:

E = E° - (2.303 RT / F) * pH

Where:

-

E° is the standard electrode potential of the this compound electrode.

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

-

F is the Faraday constant.

Since this compound provides an equimolar concentration of quinone and hydroquinone, the ratio of their activities is approximately unity, simplifying the Nernst equation to a direct linear relationship between the electrode potential and the pH of the solution.

Quantitative Data

The standard electrode potential of the this compound electrode is a critical parameter for accurate pH measurements and exhibits a slight dependence on temperature.

| Temperature (°C) | Temperature (K) | Standard Electrode Potential (E°) vs. SHE (V) |

| 25 | 298.15 | +0.6994 |

| 30 | 303.15 | +0.6957 |

| 35 | 308.15 | +0.6920 |

| 40 | 313.15 | +0.6883 |

| 45 | 318.15 | +0.6846 |

| 50 | 323.15 | +0.6809 |

| 55 | 328.15 | +0.6772 |

Note: The potential values are calculated based on the temperature-dependent formula E⁰ = 0.718 – 0.00074 t (where t is in °C), as some sources provide slightly varying E° values at 25°C.

Experimental Protocols

Preparation of the this compound Electrode

-

Electrode Material : A clean, bright platinum wire or foil is used as the inert electrode.

-

Cleaning Procedure : The platinum electrode should be thoroughly cleaned before use. This can be achieved by immersing it in chromic acid followed by rinsing with deionized water to remove any impurities that might affect the potential reading.

-

Saturation of the Test Solution : A small amount of solid this compound (approximately 0.5 to 1.0 g per 100 mL) is added to the test solution. The solution should be stirred to ensure saturation. The presence of undissolved this compound crystals indicates that the solution is saturated.

Measurement of pH

-

Cell Assembly : The prepared this compound electrode is immersed in the this compound-saturated test solution. This half-cell is then connected to a reference electrode, typically a saturated calomel electrode (SCE), via a salt bridge to complete the electrochemical cell.

-

Potential Measurement : The potential difference (EMF) of the cell is measured using a high-impedance potentiometer or a pH meter.

-

pH Calculation : The pH of the solution can be calculated from the measured cell potential using the following equation: pH = (E°this compound - ESCE - Ecell) / 0.0591 (at 25°C)

Where:

-

E°this compound is the standard potential of the this compound electrode (+0.6994 V at 25°C).

-

ESCE is the potential of the saturated calomel electrode (+0.2415 V at 25°C).

-

Ecell is the measured potential of the electrochemical cell.

-

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the core redox equilibrium, the experimental setup, and the logical relationship between the measured potential and the solution's pH.

Caption: The reversible redox equilibrium at the core of the this compound electrode's function.

References

The Quinhydrone Electrode: A Cornerstone of Early Potentiometric pH Measurement

A Technical Guide for Researchers and Scientists

This technical guide provides an in-depth exploration of the quinhydrone electrode, a pivotal tool in the advancement of early electrochemical analysis. Developed by Danish chemist Emil Biilmann in 1921, it offered a simpler and more convenient alternative to the cumbersome hydrogen electrode for pH determination.[1][2] For nearly four decades, before the widespread adoption of the glass electrode, the this compound electrode was instrumental in various scientific fields, including soil science, dairy analysis, and the study of biological fluids.[1] This document details the electrode's underlying principles, experimental protocols, and its significant, albeit historically-bound, role in electrochemistry.

Core Principles of the this compound Electrode

The functionality of the this compound electrode is rooted in a reversible redox system. The electrode itself consists of an inert platinum wire or foil immersed in the analyte solution which has been saturated with this compound.[1][2]

This compound is a sparingly soluble, equimolar (1:1) charge-transfer complex of p-benzoquinone (quinone, C₆H₄O₂) and hydroquinone (C₆H₄(OH)₂). When dissolved in an aqueous solution, it dissociates to provide equal concentrations of quinone (Q) and hydroquinone (H₂Q). These two species exist in a redox equilibrium that is dependent on the hydrogen ion concentration (pH) of the solution.

The half-reaction for the electrode is:

C₆H₄O₂ (Q) + 2H⁺ + 2e⁻ ⇌ C₆H₄(OH)₂ (H₂Q)

The potential of the platinum electrode is governed by the Nernst equation for this equilibrium:

E = E⁰ - (2.303 RT / 2F) log([H₂Q] / [Q][H⁺]²)

Where:

-

E is the electrode potential.

-

E⁰ is the standard electrode potential of the this compound system.

-

R is the universal gas constant.

-

T is the absolute temperature in Kelvin.

-

F is the Faraday constant.

Since this compound provides equimolar quantities of quinone and hydroquinone, the ratio of their activities ([H₂Q]/[Q]) is approximately unity. The equation simplifies to show a direct linear relationship between the electrode potential and the pH of the solution:

E ≈ E⁰ - (2.303 RT / F) pH

At 25 °C (298.15 K), this becomes:

E ≈ 0.6998 - 0.0591 pH (in Volts, vs. SHE)

This direct dependence on pH allows for its measurement by pairing the this compound electrode with a stable reference electrode and measuring the resulting cell potential.

Figure 1: The core redox equilibrium of the this compound electrode system.

Quantitative Data Summary

The operational characteristics of the this compound electrode are summarized below.

| Parameter | Value | Reference(s) |

| Standard Electrode Potential (E⁰) at 25°C | ~ +0.699 V vs. SHE | |

| Temperature Dependence of E⁰ | E⁰ (V) = 0.718 - 0.00074 t (°C) | |

| Potential vs. pH at 25°C | E (V) ≈ 0.6998 - 0.0591 pH | |

| Operational pH Range | 1 to 8 | |

| Upper pH Limit Reason | Ionization of hydroquinone (a weak acid) | |

| Precision in Ideal Conditions | ±0.02 pH units | |

| Equilibrium Attainment Time | 1-2 minutes |

Experimental Protocols

The simplicity of the this compound electrode was a primary reason for its widespread use in early 20th-century laboratories.

-

Electrode Material : An inert metallic conductor, typically a bright platinum wire or foil with a surface area of approximately 1 cm², is used. Gold can also be used.

-

Cleaning : The platinum surface must be thoroughly cleaned before use, often with chromic acid followed by rinsing with distilled water, to ensure a reactive and uncontaminated surface.

-

Assembly : The cleaned platinum electrode is directly immersed into the test solution. There is no separate internal filling solution.

-

Sample Preparation : Take a known volume of the test solution (e.g., 100 mL) in a beaker.

-

Saturation : Add a small amount of solid this compound powder (approximately 0.5 to 1.0 g) to the solution to ensure it becomes saturated. The presence of undissolved crystals confirms saturation.

-

Cell Assembly : Immerse the prepared platinum electrode into the this compound-saturated test solution. This assembly forms the indicator half-cell.

-

Reference Electrode : Introduce a reference electrode, such as a Saturated Calomel Electrode (SCE), into the solution. To prevent contamination and establish a stable liquid junction, the reference electrode is typically connected via a salt bridge containing saturated KCl.

-

Potential Measurement : Connect the platinum electrode and the reference electrode to a potentiometer.

-

Equilibration : Allow the system to equilibrate for 1-2 minutes until a stable potential reading is observed.

-

Calculation : Record the electromotive force (EMF) of the cell. The pH is then calculated using the measured potential. For a cell with an SCE reference electrode at 25°C:

-

E_cell = E_this compound - E_SCE

-

E_cell = (0.6998 - 0.0591 pH) - 0.2422

-

E_cell = 0.4576 - 0.0591 pH

-

pH = (0.4576 - E_cell) / 0.0591

-

Figure 2: Experimental workflow for determining pH with a this compound electrode.

The this compound electrode is highly effective for monitoring the progress of an acid-base titration.

-

Initial Setup : Place a known volume of the acidic solution (analyte) in a beaker. Add a pinch of this compound powder to saturate the solution.

-

Electrode Immersion : Immerse the platinum indicator electrode and an SCE reference electrode into the solution.

-

Titrant : Fill a burette with a standard solution of a strong base (e.g., 0.1 M NaOH).

-

Initial Measurement : Connect the electrodes to a potentiometer and measure the initial EMF of the cell before any titrant is added.

-

Titration : Add the titrant from the burette in small, measured increments (e.g., 1-2 cm³).

-

Data Collection : After each addition, stir the solution for a minute, allow the potential to stabilize, and record the cell EMF.

-

Equivalence Point : Continue the additions, reducing the increment size near the expected equivalence point where the EMF changes most sharply.

-

Data Analysis : Plot the measured EMF (y-axis) against the volume of titrant added (x-axis). The equivalence point is identified as the midpoint of the steepest part of the resulting titration curve. A first or second derivative plot can also be used for a more precise determination.

| Volume of 0.1 M NaOH (mL) | Measured EMF (Volts) |

| 0.0 | 0.3985 |

| 5.0 | 0.3810 |

| 10.0 | 0.3575 |

| 15.0 | 0.3220 |

| 19.0 | 0.2515 |

| 19.5 | 0.2150 |

| 20.0 | 0.0500 |

| 20.5 | -0.1140 |

| 21.0 | -0.1500 |

| 25.0 | -0.2250 |

Table 2: Example data for potentiometric titration of a strong acid with a strong base.

Figure 3: Logical relationship of components in a potentiometric titration setup.

Advantages and Critical Limitations

The this compound electrode represented a significant practical advancement over the hydrogen electrode.

Advantages:

-

Simplicity and Convenience : It does not require a stream of pure hydrogen gas, making the setup much simpler and faster.

-

Rapid Equilibration : The electrode reaches a stable potential quickly, often within one to two minutes.

-

Low Internal Resistance : The electrode exhibits low resistance.

-

Versatility : It can be used in the presence of ions from metals like Cu, Pb, and Ni, and in viscous solutions or those containing non-reducing gases where the hydrogen electrode fails.

Limitations:

-

Alkaline Error : The electrode is unreliable in solutions with a pH above 8 or 8.5. This is because hydroquinone is a weak acid and begins to ionize significantly in alkaline media, disrupting the 1:1 ratio of the redox couple.

-

Interference from Redox Agents : Its use is prohibited in solutions containing strong oxidizing or reducing agents, as these substances interfere with the quinone-hydroquinone equilibrium, leading to erroneous potentials.

-

Salt and Protein Errors : High concentrations of salts can introduce errors in the potential measurement. It is also subject to errors in solutions containing high concentrations of proteins.

Conclusion: A Bridge to Modern pH Measurement

The this compound electrode was a vital tool in the history of electrochemistry, providing a reliable and accessible method for pH determination that fueled research for several decades. Its clever use of a stable, pH-dependent redox couple simplified what was once a complex and hazardous procedure. However, its inherent limitations, particularly the narrow operational pH range and susceptibility to chemical interferences, ultimately led to its replacement by the more robust, versatile, and chemically inert glass electrode, which now dominates the field of pH measurement. Nonetheless, the study of the this compound electrode remains a valuable lesson in the principles of potentiometry and the innovative steps that have paved the way for modern analytical science.

References

A Technical Guide to the Quinone-Hydroquinone Equilibrium in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the quinone-hydroquinone redox equilibrium, a fundamental process in chemistry and biology. It covers the core electrochemical principles, the profound influence of pH, detailed experimental protocols for characterization, and its critical role in biological systems.

The Core Equilibrium: A Two-Proton, Two-Electron System

The reversible transformation between a quinone (Q) and its corresponding hydroquinone (H₂Q) is a cornerstone of organic redox chemistry. This process involves the net transfer of two electrons and two protons, establishing a dynamic equilibrium in solution.[1][2][3] The overall reaction can be represented as:

Q + 2H⁺ + 2e⁻ ⇌ H₂Q

This equilibrium is not a single-step process but involves a semiquinone intermediate (SQ•⁻), which is a relatively stable free radical.[4] The complete system involves multiple species whose concentrations are dictated by the solution's pH and electrode potential. This relationship is often depicted using a "square scheme," which illustrates the various pathways for electron and proton transfer.

Caption: The Quinone-Hydroquinone "Square Scheme" of coupled proton and electron transfers.

Electrochemical Principles and the Nernst Equation

The potential of the quinone-hydroquinone couple is described by the Nernst equation, which relates the reduction potential (E) to the standard reduction potential (E°), temperature, and the concentrations of the oxidized and reduced species.[5]

For the overall 2e⁻, 2H⁺ process, the Nernst equation is:

E = E°' - (RT / 2F) ln([H₂Q] / [Q])

Where E°' is the formal potential at a specific pH. This equation highlights the direct dependence of the redox potential on the pH of the solution. As the concentration of H⁺ increases (lower pH), the potential becomes more positive, favoring the reduction of quinone to hydroquinone. Conversely, in more alkaline solutions, the equilibrium shifts, favoring the oxidized quinone form. This pH dependence results in a linear relationship between potential and pH, with a theoretical slope of -59.16 mV per pH unit at 298.15 K for a 2e⁻, 2H⁺ process.

Quantitative Data

The thermodynamic properties of the equilibrium are defined by the standard reduction potential (E°) of the specific quinone derivative and the acidity constants (pKa) of the corresponding hydroquinone.

Table 1: Standard Reduction Potentials of Selected Quinones

| Quinone Derivative | E° (V) vs. SHE (pH 7) | Conditions |

| p-Benzoquinone | +0.280 | Aqueous |

| 1,4-Naphthoquinone | +0.056 | Aqueous |

| Anthraquinone-2-sulfonate | -0.063 | Aqueous, pH 7 |

| Ubiquinone (Coenzyme Q₁₀) | +0.10 | Mitochondrial membrane |

| Duroquinone | -0.240 | Aprotic (MeCN) |

Note: Potentials can vary significantly with solvent and pH. Data compiled from various sources for illustrative purposes.

Table 2: Acidity Constants (pKa) of Selected Hydroquinones

| Hydroquinone Derivative | pKa₁ | pKa₂ | Solvent |

| Hydroquinone (p-Benzenediol) | 9.9 - 10.0 | 11.3 - 12.0 | Aqueous |

| 2,3,5,6-Tetracyanohydroquinone | < 2 | ~4.5 | Aqueous |

| Catechol | 9.4 | 12.8 | Aqueous |

| Lapachol | > 6 | - | Water:Ethanol (1:1) |

Note: Substituents on the aromatic ring can significantly alter pKa values.

Experimental Protocols for Analysis

Several robust techniques are employed to study the quinone-hydroquinone equilibrium, each providing unique insights into its thermodynamic and kinetic properties.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for determining redox potentials and studying the kinetics of electron transfer.

Methodology:

-

Solution Preparation: Dissolve the quinone of interest (typically 1 mM) in a suitable electrolyte solution (e.g., 0.1 M KCl in a buffered aqueous solution or 0.1 M TBAPF₆ in an aprotic solvent like DMF). Prepare a series of solutions across a range of pH values if studying pH dependence.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Data Acquisition: Using a potentiostat, apply a potential sweep from a value where no reaction occurs, to a potential sufficient to reduce the quinone, and then reverse the sweep back to the starting potential. Typical scan rates range from 10 to 250 mV/s.

-

Analysis: The resulting voltammogram plots current against potential. The midpoint potential (E₁/₂) between the anodic and cathodic peak potentials provides an approximation of the formal reduction potential (E°').

Caption: Experimental workflow for Cyclic Voltammetry analysis of a quinone.

UV-Vis Spectrophotometry

This method leverages the distinct absorption spectra of quinones and hydroquinones to monitor their concentrations in solution. Quinones are typically colored (e.g., p-benzoquinone is yellow), while hydroquinones are colorless.

Methodology:

-

Spectrum Acquisition: Record the full UV-Vis absorption spectra of the pure quinone and pure hydroquinone forms to identify their respective λ_max (wavelength of maximum absorbance).

-

Solution Preparation: Prepare a solution of the quinone or hydroquinone in a transparent buffered solvent.

-

Equilibrium Perturbation: Induce a shift in the equilibrium. This can be achieved by adding a reducing agent (e.g., sodium dithionite) or an oxidizing agent (e.g., ammonium meta-vanadate) or by changing the pH.

-

Monitoring: Record the absorbance at the λ_max of the species of interest over time or after the equilibrium has been re-established.

-

Quantification: Use the Beer-Lambert law (A = εbc) to calculate the concentration of each species, allowing for the determination of the equilibrium constant.

Potentiometric Titration

Potentiometric titration is a classic method used to accurately determine the stoichiometry and redox potential of the Q/H₂Q system.

Methodology:

-

Cell Setup: Place a solution of the hydroquinone in a beaker with a platinum indicator electrode and a reference electrode.

-

Titration: Slowly add a standardized solution of a strong oxidizing agent (e.g., ceric sulfate or potassium dichromate) using a burette.

-

Potential Measurement: After each addition of the titrant, stir the solution to allow it to equilibrate and record the potential difference between the electrodes.

-

Endpoint Determination: Plot the measured potential (E) versus the volume of titrant added. The equivalence point, where [Q] = [H₂Q], is identified by the steepest point of the curve (the inflection point). The potential at this half-equivalence point corresponds to the formal potential E°'.

Role in Biological Systems: The Coenzyme Q Cycle

The quinone-hydroquinone equilibrium is central to cellular respiration, most notably in the form of Coenzyme Q (CoQ), also known as ubiquinone. CoQ is a mobile electron carrier within the inner mitochondrial membrane that shuttles electrons from Complex I and Complex II to Complex III of the electron transport chain.

The mechanism by which Complex III transfers electrons from ubiquinol (CoQH₂) to cytochrome c is known as the Q cycle. This process is vital for generating the proton gradient that drives ATP synthesis. The cycle involves two distinct binding sites in Complex III (Qₒ and Qᵢ) and the sequential oxidation of two ubiquinol molecules. The net result is the transfer of two electrons to cytochrome c and the pumping of four protons from the mitochondrial matrix to the intermembrane space.

Caption: Simplified overview of the Coenzyme Q cycle in the electron transport chain.

References

Physical and chemical properties of quinhydrone powder.

An In-depth Technical Guide to the Physical and Chemical Properties of Quinhydrone Powder

For Researchers, Scientists, and Drug Development Professionals

This compound, a charge-transfer complex of benzoquinone and hydroquinone, is a dark green to black crystalline powder.[1][2][3] It has historically been a cornerstone in electrochemical analysis, particularly for pH measurements, and continues to be a subject of interest for its unique redox properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound powder, detailed experimental protocols, and visual representations of its core functionalities.

Physical Properties

This compound powder is characterized by its distinct dark green to reddish-brown appearance and metallic luster.[3][4] It is stable under normal conditions but is sensitive to air and light, necessitating storage under nitrogen in a cool, dry place below 30°C.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₁₀O₄ | |

| Molecular Weight | 218.21 g/mol | |

| CAS Number | 106-34-3 | |

| Appearance | Dark green crystalline powder | |

| Melting Point | 167-172 °C | |

| Boiling Point | ~285-360 °C (with partial decomposition) | |

| Density | 1.40 g/cm³ | |

| Bulk Density | 300 kg/m ³ | |

| Vapor Pressure | 1 x 10⁻⁸ mmHg | |

| Flash Point | 165 °C | |

| Auto-ignition Temperature | 516 °C |

Chemical Properties

The chemical behavior of this compound is dominated by the reversible redox equilibrium between its constituent molecules, hydroquinone and p-benzoquinone. This property is the foundation of its application in electrochemistry.

Table 2: Chemical and Solubility Properties of this compound

| Property | Description | References |

| Water Solubility | 4 g/L (at 20 °C) | |

| Other Solubilities | Soluble in hot water, alcohol, ether, and ammonia. Insoluble in petroleum ether. | |

| Stability | Stable under normal conditions. | |

| Incompatibilities | Strong oxidizing agents. | |

| Decomposition | Hazardous decomposition products include carbon monoxide and carbon dioxide. | |

| Sensitivity | Air and light sensitive. |

Redox Chemistry and Signaling Pathway

This compound functions as a redox indicator due to the interconversion between hydroquinone (the reduced form) and p-benzoquinone (the oxidized form). This equilibrium is pH-dependent, involving the transfer of two electrons and two protons.

The half-reaction is as follows:

C₆H₄O₂ + 2H⁺ + 2e⁻ ⇌ C₆H₄(OH)₂

This equilibrium establishes a potential on an inert electrode, such as platinum, which is directly proportional to the pH of the solution.

Caption: Redox equilibrium of this compound.

Experimental Protocols

Preparation of a this compound Electrode for pH Measurement

The this compound electrode offers a simple and rapid method for determining pH in the range of 1 to 9.

Materials:

-

Platinum wire or foil electrode

-

Reference electrode (e.g., Saturated Calomel Electrode - SCE)

-

Potentiometer or pH meter with a millivolt scale

-

Test solution

-

This compound powder

-

Stirring apparatus

Procedure:

-

Electrode Cleaning: Thoroughly clean the platinum electrode to ensure a reproducible surface. This can be achieved by scrubbing with a mild surfactant, followed by rinsing with deionized water. For more stubborn contaminants, soaking in 10% nitric acid for 2-3 hours may be necessary, followed by extensive rinsing.

-

Solution Saturation: Add a small amount of this compound powder (approximately 0.5-1.0 g per 100 mL) to the test solution. Stir the solution for 5-10 minutes to ensure it becomes saturated with this compound. The presence of undissolved crystals indicates saturation.

-

Electrode Immersion: Immerse the cleaned platinum electrode and the reference electrode into the this compound-saturated test solution.

-

Potential Measurement: Connect the electrodes to a potentiometer and measure the potential difference (EMF) of the cell.

Principle of Measurement:

The potential of the this compound electrode (E_Q) is related to the pH of the solution by the Nernst equation:

E_Q = E°_Q - (2.303 RT / F) * pH

Where:

-

E°_Q is the standard electrode potential of the this compound electrode.

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

F is the Faraday constant.

The overall cell potential (E_cell) is the difference between the potential of the this compound electrode and the reference electrode (E_ref):

E_cell = E_Q - E_ref

By measuring E_cell and knowing the potential of the reference electrode, the pH of the solution can be calculated.

Caption: Workflow for pH determination.

Purification of this compound

For high-precision applications, purification of commercial this compound may be necessary.

Method:

-

Crystallize the this compound from water at 65°C.

-

Dry the resulting crystals under a vacuum.

Safety and Handling

This compound is toxic if swallowed and causes skin, eye, and respiratory irritation. It is also very toxic to aquatic life.

Table 3: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement | References |

| H301: Toxic if swallowed | P264: Wash skin thoroughly after handling. | |

| H315: Causes skin irritation | P280: Wear protective gloves/eye protection/face protection. | |

| H319: Causes serious eye irritation | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| H335: May cause respiratory irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

Applications

The primary application of this compound is in the determination of pH using the this compound electrode. It serves as a convenient alternative to the hydrogen electrode. Other uses include:

-

Redox Indicator: Its distinct color change upon oxidation or reduction makes it a useful indicator in redox titrations.

-

Charge-Transfer Complex Studies: this compound is a model system for studying charge-transfer interactions in organic materials.

-

Semiconducting Properties: It exhibits semiconducting properties, which have been investigated for various electronic applications.

Conclusion

This compound powder possesses a unique set of physical and chemical properties that have made it a valuable tool in electrochemistry and analytical chemistry. Its well-defined redox behavior, coupled with the simplicity of the this compound electrode, provides a reliable method for pH measurement. A thorough understanding of its properties, experimental protocols, and safety considerations is essential for its effective and safe use in research and development.

References

The Function of Quinhydrone in Potentiometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quinhydrone electrode's function in potentiometry. It details the underlying electrochemical principles, quantitative characteristics, experimental applications, and inherent limitations of this classic pH-sensing system.

Core Principle and Electrochemical Mechanism

Potentiometry measures the potential difference in an electrochemical cell under equilibrium conditions to determine the concentration of an analyte. The this compound electrode is a specific type of redox indicator electrode used for the potentiometric measurement of hydrogen ion concentration (pH).[1][2][3] Its operation hinges on a simple yet elegant redox equilibrium that is directly dependent on the pH of the solution.

The electrode consists of an inert metallic conductor, typically a platinum wire, immersed in the analyte solution which has been saturated with this compound.[4] this compound is a sparingly soluble, crystalline charge-transfer complex formed from a 1:1 molar mixture of p-benzoquinone (quinone, Q) and hydroquinone (H₂Q).[4]

When added to an aqueous solution, the this compound complex dissolves and establishes a reversible redox equilibrium between quinone and hydroquinone:

C₆H₄O₂ (Q) + 2H⁺ + 2e⁻ ⇌ C₆H₄(OH)₂ (H₂Q)

The potential of the platinum electrode is governed by this equilibrium and is described by the Nernst equation:

E = E⁰ + ( RT / 2F ) ln( [Q][H⁺]² / [H₂Q] )

Where:

-

E is the electrode potential.

-

E⁰ is the standard electrode potential of the Q/H₂Q couple.

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

-

F is the Faraday constant.

-

[Q], [H⁺], and [H₂Q] are the activities of quinone, hydrogen ions, and hydroquinone, respectively.

A key feature of this system is that saturating the solution with this compound ensures that the activities of quinone [Q] and hydroquinone [H₂Q] are equal ([Q] = [H₂Q]). This simplifies the Nernst equation significantly, making the electrode's potential directly proportional to the pH of the solution:

E = E⁰ + ( 2.303 RT / F ) log[H⁺]

E = E⁰ - ( 2.303 RT / F ) pH

At 25°C (298.15 K), the term (2.303 RT / F) is approximately 0.05916 V. Therefore, the potential of the this compound electrode has a linear, Nernstian response to pH.

Quantitative Data Presentation

The potential of the this compound electrode is well-defined and reproducible, making it a useful tool for pH determination. The key quantitative parameters are summarized below.

| Parameter | Value | Notes |

| Standard Electrode Potential (E⁰ vs. SHE) | +0.6998 V at 25°C | SHE: Standard Hydrogen Electrode. |

| Temperature Dependence of E⁰ | E⁰ (V) = 0.718 - 0.00074 t | t is the temperature in Celsius (°C). |

| Potential vs. pH Relationship (25°C) | E (V) ≈ 0.6998 - 0.05916 pH | This equation relates the electrode potential directly to the solution's pH. |

| Potential of Saturated Calomel Electrode (E_SCE) | +0.244 V at 25°C | The SCE is a common reference electrode paired with the this compound electrode. |

| Cell Potential (E_cell) vs. SCE (25°C) | E_cell = E_this compound - E_SCE | E_cell ≈ (0.6998 - 0.05916 pH) - 0.244 = 0.4558 - 0.05916 pH. |

| Operational pH Range | pH 1 to 8 | Above pH 8, hydroquinone begins to ionize and is susceptible to aerial oxidation, causing errors. |

Experimental Protocol: Potentiometric Titration of HCl with NaOH

The this compound electrode is highly effective for monitoring the endpoint of acid-base titrations. Below is a detailed protocol for the titration of a strong acid (HCl) with a strong base (NaOH).

A. Apparatus and Reagents

-

Potentiometer or high-impedance voltmeter

-

Platinum indicator electrode

-

Saturated Calomel Electrode (SCE) as the reference electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Pipette (25 mL)

-

Beaker (250 mL)

-

Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

-

~0.1 M Hydrochloric Acid (HCl) solution

-

This compound powder

-

Salt bridge (if reference electrode is separate)

B. Experimental Procedure

-

Setup: Assemble the titration apparatus. Place the beaker on the magnetic stirrer. Secure the burette filled with the standardized NaOH solution above the beaker.

-

Analyte Preparation: Pipette 25.0 mL of the HCl solution into the 250 mL beaker. Add approximately 100 mL of deionized water.

-

Electrode Preparation: Add a small amount (a pinch, approx. 0.5 g) of this compound powder to the HCl solution in the beaker and stir to saturate the solution.

-

Cell Assembly: Immerse the platinum electrode and the SCE into the solution. Ensure the tips are submerged but do not interfere with the magnetic stir bar. Connect the platinum electrode to the positive terminal and the SCE to the negative terminal of the potentiometer.

-

Initial Measurement: Turn on the magnetic stirrer to a moderate speed. Allow the system to equilibrate for 1-2 minutes and record the initial cell potential (EMF).

-

Titration: Begin adding the NaOH titrant from the burette in 1.0 mL increments. After each addition, allow the potential to stabilize (approx. 30-60 seconds) and record the burette volume and the corresponding cell potential.

-

Near the Equivalence Point: As the potential begins to change more rapidly, reduce the increment volume of NaOH to 0.2 mL or 0.1 mL. This ensures a high density of data points around the endpoint.

-

After the Equivalence Point: Once the large potential jump is passed, continue adding titrant in 1.0 mL increments for another 5-10 mL to complete the titration curve.

-

Data Analysis: Plot the measured potential (E, on the y-axis) against the volume of NaOH added (V, on the x-axis). The equivalence point is the volume of NaOH corresponding to the steepest point of the curve (the inflection point). For greater accuracy, a first-derivative plot (ΔE/ΔV vs. V) or a second-derivative plot (Δ²E/ΔV² vs. V) can be constructed. The peak of the first-derivative plot or the zero-crossing of the second-derivative plot indicates the precise equivalence point.

Applications and Limitations

Advantages:

-

Simplicity: The electrode is simple to prepare, requiring only the addition of this compound powder to the sample. It avoids the need for cumbersome gas cylinders and platinized electrodes associated with the standard hydrogen electrode.

-

Rapid Response: The this compound electrode reaches a stable potential quickly, often within a minute or two.

-

Accuracy: In its optimal pH range, it can provide accurate pH measurements, typically with a precision of ±0.02 pH units.

Limitations:

-

Limited pH Range: The primary limitation is its unsuitability for alkaline solutions. Above approximately pH 8, the hydroquinone (a weak acid) begins to dissociate, altering the 1:1 ratio of the redox couple. Furthermore, in alkaline conditions, hydroquinone is readily oxidized by dissolved oxygen, leading to unstable and erroneous potential readings.

-

Interference from Redox Agents: The electrode's potential is based on a specific redox equilibrium. Therefore, it cannot be used in solutions containing strong oxidizing or reducing agents, as these will react with the quinone/hydroquinone couple and interfere with the measurement.

-

Protein Error: It is known to be subject to errors in solutions with high concentrations of proteins.

Conclusion

This compound functions as the core component of a pH-sensitive redox electrode in potentiometry. By establishing a well-defined equilibrium between quinone and hydroquinone, it creates a system where the potential of an inert platinum electrode becomes a direct and linear function of the solution's pH. While largely supplanted by the more robust and versatile glass electrode for general use, the this compound electrode remains a valuable system for educational purposes and certain niche applications. Its study provides fundamental insights into the principles of potentiometry and the design of chemical sensors.

References

Methodological & Application

Application Notes and Protocols: Potentiometric Titration Using a Quinhydrone Electrode

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the principles and application of the quinhydrone electrode for potentiometric titrations. This classic electrochemical technique offers a reliable and cost-effective alternative to pH meters and colorimetric indicators, particularly for colored or turbid solutions where visual endpoint determination is challenging.

Principle of the this compound Electrode

The this compound electrode is a type of redox electrode used for measuring the hydrogen ion concentration (pH) of a solution.[1][2] Its operation is based on the reversible redox reaction of an equimolar mixture of quinone (Q) and hydroquinone (QH₂).[1][3] This mixture, known as this compound, is sparingly soluble and is added to the analyte solution to saturate it.[4] An inert platinum wire is then immersed in the solution to measure the potential.

The fundamental equilibrium involves the reduction of quinone to hydroquinone, a process that consumes two hydrogen ions and two electrons:

C₆H₄O₂ (Quinone) + 2H⁺ + 2e⁻ ⇌ C₆H₆O₂ (Hydroquinone)

The potential of the platinum electrode (E) is dependent on the hydrogen ion activity (aH⁺) and can be described by the Nernst equation:

E = E⁰ + (RT / 2F) ln(aH⁺)

At 25°C (298 K), this equation simplifies to:

E = 0.6994 - 0.0591 pH

This direct linear relationship between the electrode potential and the pH of the solution allows the this compound electrode to function as an effective indicator electrode in acid-base titrations.

Caption: Principle of the this compound electrode operation.

Experimental Setup for Potentiometric Titration

A potentiometric titration setup using a this compound electrode consists of two half-cells connected to a potentiometer.

-

Indicator Electrode Half-Cell: This cell contains the analyte solution (e.g., an acid to be titrated) saturated with this compound powder. A platinum electrode is immersed in this solution. Its potential changes with the pH of the analyte.

-

Reference Electrode Half-Cell: A reference electrode with a constant, known potential is required. A Saturated Calomel Electrode (SCE) is commonly used for this purpose.

-

Salt Bridge: A salt bridge, typically filled with a saturated KCl solution, connects the two half-cells, allowing ion migration and completing the electrical circuit without mixing the solutions.

-

Potentiometer: This device measures the potential difference (EMF) between the indicator and reference electrodes.

The overall cell can be represented as:

Pt | QH₂, Q, H⁺ (Analyte) || KCl (sat'd) | Hg₂Cl₂ (s) | Hg

Caption: Experimental setup for potentiometric titration.

Detailed Experimental Protocol: Titration of a Strong Acid (HCl) with a Strong Base (NaOH)

This protocol outlines the steps to determine the concentration of an unknown hydrochloric acid solution.

Apparatus and Reagents:

-

Potentiometer

-

Platinum electrode and Saturated Calomel Electrode (SCE)

-

50 mL Burette, 25 mL Pipette, 250 mL Beakers

-

Magnetic stirrer and stir bar

-

Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl) solution of unknown concentration

-

This compound powder

-

Saturated Potassium Chloride (KCl) solution for the salt bridge

Workflow Diagram:

Caption: Experimental workflow for the potentiometric titration.

Procedure:

-

Setup: Assemble the titration apparatus as shown in the diagram above. Rinse the burette with the standard NaOH solution and fill it.

-

Analyte Preparation: Pipette exactly 25.0 mL of the HCl solution into a clean 250 mL beaker. Add a magnetic stir bar.

-

Saturation: Add a small amount (a pinch, approximately 0.1 g) of this compound powder to the HCl solution. Stir for a minute to ensure the solution is saturated.

-

Electrode Immersion: Carefully immerse the platinum electrode and the tip of the salt bridge connected to the SCE into the solution. Ensure the electrodes do not touch the stir bar.

-

Initial Measurement: Connect the electrodes to the potentiometer. Turn on the stirrer to a gentle speed and record the initial EMF of the cell.

-

Titration: Begin adding the NaOH titrant from the burette. Start with larger increments (e.g., 1.0 mL). After each addition, stop the stirrer, wait for the reading to stabilize (about 30-60 seconds), and record the cell EMF and the total volume of NaOH added.

-

Endpoint Approach: As the equivalence point is approached, the change in EMF per increment will become larger. When this is observed, reduce the increment size to 0.2 mL or 0.1 mL to accurately map the endpoint region.

-

Completion: Continue adding titrant in small increments through the endpoint region until the potential begins to level off again. Then, add a few more larger increments to complete the titration curve.

-

Cleanup: After the titration is complete, remove the electrodes, rinse them thoroughly with deionized water, and store them appropriately.

Data Presentation and Analysis

The equivalence point is determined by analyzing the collected data graphically.

Data Collection Table: Record the experimental data in a structured table. The first derivative (ΔE/ΔV) is calculated to pinpoint the endpoint, which corresponds to the maximum value of this derivative.

| Volume of NaOH (V) (mL) | Measured EMF (E) (mV) | Change in Volume (ΔV) (mL) | Change in EMF (ΔE) (mV) | First Derivative (ΔE/ΔV) (mV/mL) |

| 0.0 | 351.0 | - | - | - |

| 1.0 | 345.0 | 1.0 | -6.0 | -6.0 |

| ... | ... | ... | ... | ... |

| 24.8 | 250.0 | 0.2 | -20.0 | -100.0 |

| 25.0 | 200.0 | 0.2 | -50.0 | -250.0 (Max) |

| 25.2 | 150.0 | 0.2 | -50.0 | -250.0 |

| ... | ... | ... | ... | ... |

| 30.0 | 50.0 | 1.0 | -10.0 | -10.0 |

Graphical Analysis:

-

Titration Curve (E vs. V): Plot the measured EMF (y-axis) against the volume of NaOH added (x-axis). This will produce a sigmoidal (S-shaped) curve. The equivalence point is the midpoint of the steepest portion of the curve.

-

First Derivative Plot (ΔE/ΔV vs. V): Plot the first derivative (ΔE/ΔV) on the y-axis against the average volume of NaOH added for each increment on the x-axis. This graph will show a sharp peak. The volume corresponding to the peak is the equivalence point of the titration.

Calculation of Analyte Concentration: Once the equivalence volume (V₂) is determined from the graph, the concentration of the hydrochloric acid (N₁) can be calculated using the formula:

N₁V₁ = N₂V₂

Where:

-

N₁ = Normality (Concentration) of HCl (unknown)

-

V₁ = Initial volume of HCl (e.g., 25.0 mL)

-

N₂ = Normality (Concentration) of standard NaOH

-

V₂ = Equivalence volume of NaOH from the graph

Advantages and Limitations

Advantages:

-

Rapid Equilibration: The electrode reaches a stable potential quickly.

-

Simplicity and Cost: The electrode is easy to prepare and less expensive than a standard hydrogen or glass electrode.

-

Versatility: It is highly effective for titrations in colored, turbid, or colloidal solutions where visual indicators fail.

-

Low Resistance: The electrode has a low internal resistance.

Limitations:

-

pH Range: The electrode is not reliable in solutions with a pH above 8 or 9, as hydroquinone begins to dissociate and is susceptible to aerial oxidation.

-

Chemical Interference: It cannot be used in the presence of strong oxidizing or reducing agents that would react with quinone or hydroquinone.

-

Protein Error: The electrode may give erroneous results in solutions containing proteins.

References

Application Notes and Protocols for pH Determination in Acidic Solutions Using the Quinhydrone Electrode

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the quinhydrone electrode for the determination of pH in acidic solutions. This method, while classic, offers a simple and cost-effective alternative to the glass electrode in specific applications.

Principle of Operation

The this compound electrode is a redox electrode used for measuring hydrogen ion concentration.[1] Its operation is based on the reversible redox reaction between quinone (Q) and hydroquinone (QH₂). This compound is a sparingly soluble, equimolar (1:1) crystalline compound of quinone and hydroquinone.[2] When dissolved in an aqueous solution, it establishes the following equilibrium:

C₆H₄O₂(quinone) + 2H⁺ + 2e⁻ ⇌ C₆H₄(OH)₂(hydroquinone)

An inert platinum electrode immersed in this solution develops a potential that is dependent on the hydrogen ion activity (aH⁺) of the solution. The relationship is described by the Nernst equation.[1]

The potential of the this compound electrode (E_Q) is given by:

E_Q = E⁰_Q - (2.303 RT / F) * pH

where:

-

E⁰_Q is the standard electrode potential of the this compound electrode (approximately +0.699 V vs. SHE at 25°C).

-